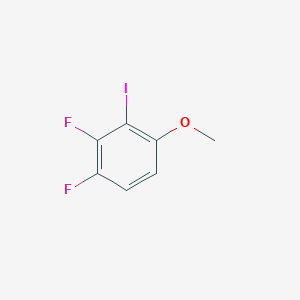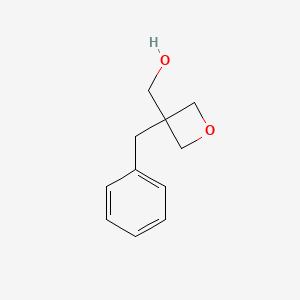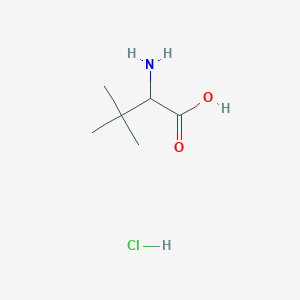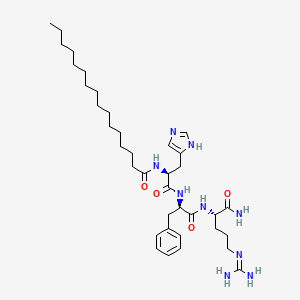
Palmitoyl tripeptide-8
描述
Palmitoyl tripeptide-8 is a synthetic peptide often incorporated into skincare cosmetics. It is a combination of three amino acids—arginine, histidine, and phenylalanine—linked to palmitic acid, a fatty acid. This compound is known for its skin conditioning properties, improving the texture and appearance of the skin by promoting the synthesis of essential skin proteins .
作用机制
Target of Action
Palmitoyl Tripeptide-8, also known as PPT-8, primarily targets the melanocortin 1 receptor (MC1-R) . This receptor plays a crucial role in modulating inflammatory responses in the skin .
Mode of Action
The mode of action of this compound involves its interaction with MC1-R. It acts as a highly selective competitive inhibitor of MC1-R, effectively inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1-R . This interaction results in a reduction in the release of inflammatory cytokines .
Biochemical Pathways
This compound affects the inflammatory cascade reaction within keratinocytes. It binds with MC1-R to reduce the release of the inflammatory cytokine IL-8 induced by UVB radiation . Additionally, it inhibits IL-8 production induced by IL-1α, indicating its capability to suppress early stages of the inflammatory cascade reaction .
Result of Action
The result of this compound’s action is a decrease in the release of inflammatory cytokines (IL-1, IL-8, TNF-α), which leads to the alleviation of vasodilation, prevention and reduction of external stimuli irritation, and relief of symptoms such as itching, stinging, erythema, and edema . It helps maintain the normal sensitivity threshold of the skin and promotes overall skin health .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, exposure to harmful UV radiations can alter the skin protein structure, leading to the formation of dark spots, wrinkles, and fine lines on the skin . This compound is known to reduce irritation caused by exposure to UV rays . It also reduces immune reactions due to internal or mechanical stress , balancing the skin under excessive pressure .
生化分析
Biochemical Properties
Palmitoyl Tripeptide-8 interacts with the melanocortin 1 receptor (MC1-R) to modulate inflammatory responses in the skin . By inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1-R, it effectively reduces the release of inflammatory cytokines . These peptides have the ability to penetrate the epidermis and reach the dermis, where they regulate skin proteins .
Cellular Effects
This compound’s biological functions are significant, particularly in keratinocytes, where it binds with MC1-R to reduce the release of the inflammatory cytokine IL-8 induced by UVB radiation . Additionally, within keratinocytes, it inhibits IL-8 production induced by IL-1α, indicating its capability to suppress early stages of the inflammatory cascade reaction .
Molecular Mechanism
The anti-allergy and soothing mechanism of this compound involves its interaction with the melanocortin 1 receptor (MC1-R) and the modulation of inflammatory responses in the skin . Within the skin, certain endogenous neuropeptides possess natural anti-inflammatory activity and play vital roles in inflammatory reactions and immune regulation . By acting as a highly selective competitive inhibitor of MC1-R, this compound effectively inhibits the binding of α-MSH to MC1-R, thus exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
This compound may be useful to prevent and soothe irritated skin and restore a normal skin sensitivity threshold . To document the effects of this compound on neurogenic inflammation in the skin, additional experiments were conducted using skin explants exposed to SP .
Metabolic Pathways
The attachment of palmitoyl groups alters the membrane affinity of the substrate protein changing its subcellular localization, stability, and protein-protein interactions . This lipid modification is readily reversible; a feature of protein palmitoylation that allows for rapid regulation of the function of many cellular proteins .
Subcellular Localization
The subcellular localization of mutated PPT1 has been shown to vary, depending on the cell type and on the type of mutation
准备方法
Synthetic Routes and Reaction Conditions
Palmitoyl tripeptide-8 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS. This method allows for the efficient and high-yield production of the peptide. The process is automated, ensuring consistency and purity of the final product. The peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
化学反应分析
Types of Reactions
Palmitoyl tripeptide-8 primarily undergoes reactions typical of peptides and fatty acids. These include hydrolysis, oxidation, and reduction reactions. The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the amino acid side chains.
Reduction: Reducing agents like dithiothreitol can reduce disulfide bonds if present.
Major Products Formed
The major products formed from these reactions include the individual amino acids (arginine, histidine, and phenylalanine) and palmitic acid. These products result from the cleavage of the peptide bonds and the ester linkage between the peptide and the fatty acid .
科学研究应用
Palmitoyl tripeptide-8 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a model compound to study peptide synthesis and modification. Its structure and properties make it an ideal candidate for investigating the effects of fatty acid conjugation on peptide stability and activity .
Biology
In biological research, this compound is studied for its role in cellular signaling and protein synthesis. It is used to explore the mechanisms by which peptides influence cell behavior and function .
Medicine
In medicine, this compound is incorporated into skincare products for its anti-inflammatory and skin conditioning properties. It is used to treat conditions such as sensitive skin, redness, and irritation. The peptide promotes collagen synthesis, improving skin elasticity and firmness .
Industry
In the cosmetic industry, this compound is a key ingredient in anti-aging products. Its ability to enhance skin texture and reduce the appearance of fine lines and wrinkles makes it a valuable component in skincare formulations .
相似化合物的比较
Similar Compounds
Palmitoyl tripeptide-5: Similar to palmitoyl tripeptide-8, this compound also promotes collagen synthesis and improves skin elasticity.
Acetyl tetrapeptide-15: Known for its anti-inflammatory properties, it is used in skincare products for sensitive skin.
Palmitoyl pentapeptide-4: Another peptide used in anti-aging formulations, it stimulates collagen production and reduces the appearance of wrinkles.
Uniqueness
This compound is unique due to its specific combination of amino acids and its ability to modulate the inflammatory response through interaction with MC1-R. This makes it particularly effective in treating sensitive and irritated skin, setting it apart from other peptides with similar functions .
属性
IUPAC Name |
N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexadecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N9O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-33(47)44-32(25-29-26-41-27-43-29)36(50)46-31(24-28-19-15-14-16-20-28)35(49)45-30(34(38)48)21-18-23-42-37(39)40/h14-16,19-20,26-27,30-32H,2-13,17-18,21-25H2,1H3,(H2,38,48)(H,41,43)(H,44,47)(H,45,49)(H,46,50)(H4,39,40,42)/t30-,31+,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHUVOTYPRYBNG-QAXCHELISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H61N9O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936544-53-5 | |
| Record name | Palmitoyl tripeptide-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936544535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALMITOYL TRIPEPTIDE-8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55HZC7YQA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


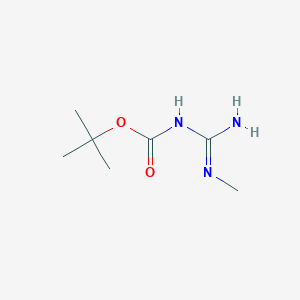
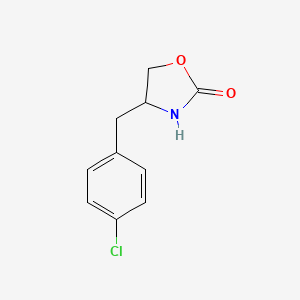
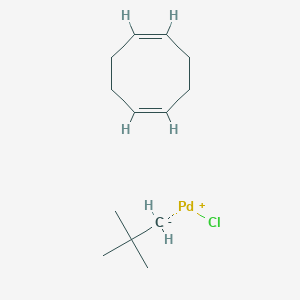
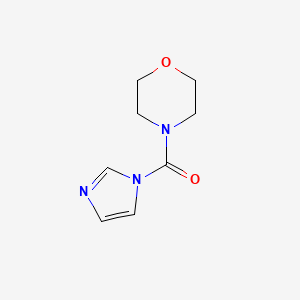
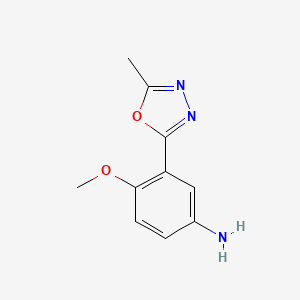
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride](/img/structure/B3169228.png)
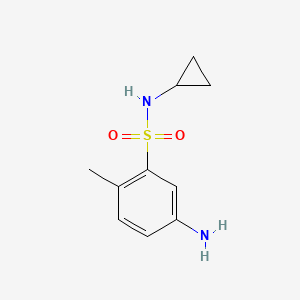
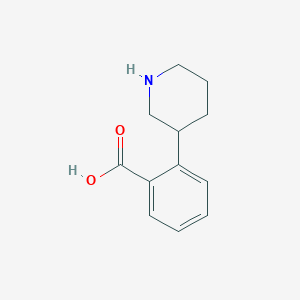
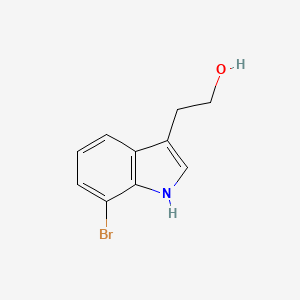
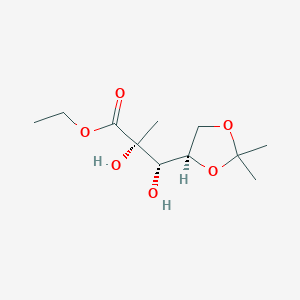
![3,8-Dibromoimidazo[1,2-A]pyrazine](/img/structure/B3169258.png)
